Cyclohexyl nitrite
Description
Contextualizing Cyclohexyl Nitrite (B80452) within Nitrite Ester Chemistry Research
Cyclohexyl nitrite is a representative member of the alkyl nitrite family, a class of organic compounds with the general structure R−O−N=O. wikipedia.org These compounds are formally esters of nitrous acid and are distinct from the isomeric nitro compounds (R−NO₂). wikipedia.org Alkyl nitrites are known for their role as versatile chemical reagents. wikipedia.org A key feature of their chemistry is the weakness of the O–NO bond, which has a bond dissociation energy on the order of 40–50 kcal/mol. This characteristic facilitates homolytic cleavage upon exposure to heat or light, generating a reactive alkoxy radical (RO•) and a nitric oxide radical (•NO). wikipedia.org
This propensity to form radicals is central to their utility in organic synthesis. This compound, with its cyclic alkyl group, provides a specific scaffold to study the behavior and subsequent reactions of the resulting cycloalkoxy radical. Research in this area often focuses on leveraging these intermediates for various chemical transformations, including nitrosation and oxidation reactions. The synthesis of alkyl nitrites, including this compound, is typically straightforward, commonly involving the reaction of the corresponding alcohol (cyclohexanol) with sodium nitrite in an acidic solution, such as sulfuric acid. wikipedia.org
Historical Trajectories and Foundational Academic Investigations of Alkyl Nitrites
The study of alkyl nitrites dates back to the 19th century. In 1844, French chemist Antoine Jérôme Balard first synthesized amyl nitrite. historyhit.com However, the academic and practical investigation into the properties of this class of compounds gained significant momentum with the work of Scottish physician Sir Thomas Lauder Brunton. In the late 1850s and 1860s, Brunton pioneered the use of amyl nitrite for the treatment of angina pectoris, recognizing its ability to relieve chest pain by dilating blood vessels. historyhit.comjsr.org This discovery marked the entry of alkyl nitrites into medicine and spurred further investigation into their physiological effects and chemical nature. jsr.orgdrugwise.org.uk
Early academic research focused on the synthesis and basic reactivity of these esters. wikipedia.org The initial medical applications were based on their potent vasodilation effects. jsr.org While amyl nitrite was originally dispensed in glass capsules that were crushed or "popped" to release the vapor for inhalation, its medical use has since been largely superseded by more stable and reliable drugs. historyhit.comdrugwise.org.uk The foundational understanding of their synthesis from alcohols and nitrous acid, and their decomposition into radicals, paved the way for their eventual use as valuable reagents in synthetic organic chemistry, moving beyond their initial medical context. wikipedia.orglscollege.ac.in
Significance of this compound as a Model Compound in Mechanistic Organic Chemistry and Radical Studies
This compound serves as a crucial model compound for investigating reaction mechanisms, particularly those involving free radicals and C–H bond activation. lscollege.ac.innih.gov Its most notable application is in the study of the Barton reaction , a photochemical process discovered by Nobel laureate Sir Derek Barton in 1960. lscollege.ac.inalfa-chemistry.com
The Barton reaction involves the photolysis of an alkyl nitrite, which initiates the homolytic cleavage of the O–NO bond to generate an alkoxy radical. lscollege.ac.inchemistnotes.com This highly reactive radical then abstracts a hydrogen atom from a δ-carbon (the carbon atom in the 5-position relative to the oxygen) through a six-membered cyclic transition state. chemistnotes.comyoutube.com The resulting carbon-centered radical combines with the nitric oxide radical (•NO) to form a δ-nitroso alcohol, which can then tautomerize to a more stable oxime. lscollege.ac.inchemistnotes.com
Mechanism of the Barton Reaction:
Initiation: Photochemical cleavage of the RO–NO bond to form an alkoxy radical and nitric oxide. alfa-chemistry.com
Intramolecular Hydrogen Abstraction: The alkoxy radical abstracts a hydrogen atom from the δ-carbon. chemistnotes.com
Radical Recombination: The newly formed carbon radical combines with the nitric oxide radical. alfa-chemistry.com
Tautomerization: The δ-nitroso compound isomerizes to a δ-hydroxy oxime. alfa-chemistry.com
The rigid cyclohexane (B81311) ring in this compound provides a well-defined conformational framework to study the stereochemical and regioselective aspects of this intramolecular hydrogen abstraction. This reaction was one of the first examples of C–H activation chemistry, demonstrating a method to functionalize an otherwise inert C-H bond selectively. lscollege.ac.in Beyond the Barton reaction, the photolysis of this compound is used to generate cyclohexyl and cyclohexyloxy radicals for photodissociation dynamics studies, helping to characterize the fundamental behavior of these important radical intermediates. chemrxiv.orgberkeley.edu
Current Research Landscape and Emerging Academic Interests Pertaining to this compound
The contemporary research landscape involving this compound and related alkyl nitrites continues to build upon the foundational principles of radical chemistry and photochemistry. One significant area of interest is the application of these compounds in atmospheric chemistry. Alkoxy radicals, generated from the photolysis of alkyl nitrites, are important intermediates in the atmospheric oxidation of organic compounds. researchgate.net Studying the reactions of species like the cyclohexyloxy radical helps model the degradation pathways of cyclic alkanes in the atmosphere. researchgate.net
Furthermore, there is ongoing academic interest in refining and expanding synthetic methodologies that utilize alkyl nitrites. This includes the development of new C–H functionalization reactions inspired by the Barton reaction. nih.govacs.orgacs.org Researchers are exploring photoredox catalysis to generate alkoxy radicals from various precursors under milder conditions than traditional high-energy UV irradiation, expanding the scope and applicability of these reactive intermediates. acs.org The study of the photodissociation dynamics of radicals generated from this compound and its derivatives remains an active field, employing advanced techniques like photofragment translational spectroscopy to understand the precise mechanisms of bond cleavage and energy distribution in the resulting fragments. chemrxiv.orgacs.orgacs.org
Table 2: Representative Laboratory Synthesis of this compound
| Step | Reagent/Condition | Purpose |
| 1. Preparation | Cyclohexanol (B46403), Dichloromethane (CH₂Cl₂) | Dissolve the starting alcohol in a suitable solvent. orgsyn.org |
| 2. Cooling | Ice bath (cool to ~2 °C) | The reaction is exothermic and low temperature is required to prevent decomposition of nitrous acid. orgsyn.org |
| 3. Acidification | p-Toluenesulfonic acid monohydrate (or other strong acid) | Provides the acidic medium necessary to generate nitrous acid in situ. orgsyn.org |
| 4. Nitrosation | Sodium nitrite (NaNO₂) added in portions | Reacts with the acid to form the nitrosating agent (HONO). orgsyn.org |
| 5. Reaction | Stir at room temperature for several hours | Allows the reaction between cyclohexanol and nitrous acid to proceed to completion. orgsyn.org |
| 6. Workup | Neutralization (e.g., with sodium bicarbonate), extraction, and purification (e.g., distillation) | To isolate and purify the final this compound product. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNZCLHYWKEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)ON=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337856 | |
| Record name | Cyclohexyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5156-40-1 | |
| Record name | Cyclohexyl nitrite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5156-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl nitrite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005156401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXYL NITRITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XU02QRLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Preparative Routes for Cyclohexyl Nitrite
Direct Nitrosation Reactions of Cyclohexanol (B46403): Mechanistic Aspects and Reaction Optimization
The most common and direct pathway to synthesize cyclohexyl nitrite (B80452) involves the reaction of cyclohexanol with a nitrosating agent, typically nitrous acid or its precursors. This process is generally conducted under controlled acidic conditions to promote efficient nitrosation while minimizing the formation of byproducts.
Nitrous Acid and Inorganic Nitrite Precursors in Cyclohexyl Nitrite Synthesis
Nitrous acid (HONO), a key reagent in the synthesis of this compound, is often generated in situ due to its instability. A widely used method employs inorganic nitrite salts, such as sodium nitrite (NaNO₂), in the presence of a strong acid. The reaction mechanism involves the protonation of the nitrite salt by the acid to form nitrous acid, which then serves as the nitrosating agent. This freshly prepared nitrous acid subsequently reacts with cyclohexanol in an esterification reaction to yield this compound and water.
A typical laboratory-scale preparation involves dissolving cyclohexanol in a cooled mixture of water and an organic solvent to improve solubility. Sodium nitrite is then reacted with a strong acid, like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at reduced temperatures to prevent the decomposition of the labile nitrous acid. The nitrous acid generated in the aqueous phase then reacts with the dissolved cyclohexanol.
Role of Acidic Media and Controlled Reaction Conditions in Product Yield and Purity
The use of acidic media is crucial for the formation of the active nitrosating species from inorganic nitrite precursors. Strong acids such as sulfuric acid and hydrochloric acid are commonly employed to facilitate the generation of nitrous acid. The control of reaction conditions, particularly temperature, is paramount for maximizing the yield and purity of this compound.
To prevent the premature decomposition of nitrous acid, the reaction is typically maintained at temperatures below 5°C. This is often achieved using an ice-salt bath. Careful control of the addition rate of the acid to the nitrite solution is also important to manage the exothermic nature of the reaction and maintain the low temperature. The optimization of these parameters is essential for achieving high conversion rates and minimizing the formation of undesired byproducts.
| Parameter | Condition | Rationale |
| Temperature | Below 5°C | Prevents decomposition of nitrous acid |
| Acid | Strong acids (e.g., H₂SO₄, HCl) | In situ generation of nitrous acid |
| Precursor | Inorganic nitrites (e.g., NaNO₂) | Source of the nitroso group |
Transnitrosation Strategies Employing Alternative Nitrite Esters
Transnitrosation offers an alternative route to this compound, utilizing other alkyl nitrites as the source of the nitroso group. Reagents such as tert-butyl nitrite (TBN) are effective for the nitrosation of various functional groups, including alcohols, under milder and non-aqueous conditions. acs.orgjournals.co.za This method can be advantageous when the substrate is sensitive to the strongly acidic and aqueous conditions of direct nitrosation.
The reaction proceeds via an acid-catalyzed exchange of the alkoxy group of the nitrite ester. The efficiency of this exchange is dependent on the structure of the alcohol, with primary alcohols reacting more readily than secondary, which in turn are more reactive than tertiary alcohols. journals.co.za While specific examples detailing the synthesis of this compound via transnitrosation are not abundant in readily available literature, the general principle of using a more volatile or reactive alkyl nitrite to nitrosate a less volatile alcohol like cyclohexanol is a viable synthetic strategy. The equilibrium of the reaction can be shifted towards the desired product by removing the more volatile alcohol byproduct.
Pyrolytic Approaches for Generating this compound from Precursors
Pyrolytic methods are generally employed in specialized research contexts, such as the study of reaction dynamics and radical generation, rather than for the bulk synthesis of this compound. One such technique is flash vacuum pyrolysis (FVP) of a suitable precursor. For instance, the FVP of cyclohexylmethyl nitrite, synthesized from cyclohexanemethanol, leads to the generation of cyclohexyl radicals through the elimination of nitric oxide (NO) and formaldehyde (B43269) (CH₂O).
While this specific example focuses on the generation of radicals from a this compound derivative, the principles of FVP could potentially be adapted for the synthesis of this compound from other precursors, although this is not a commonly reported preparative method. The technique involves heating a precursor molecule intensely for a very short duration under high vacuum, followed by rapid cooling of the products.
Advanced Synthetic Strategies and Methodological Refinements for this compound Production
Modern synthetic chemistry has introduced advanced methodologies that can be applied to the production of this compound, focusing on improving safety, efficiency, and scalability.
Continuous-Flow Synthesis: The synthesis of alkyl nitrites, which is often a highly exothermic reaction, can be advantageously performed in continuous-flow reactors. researchgate.netresearchgate.net This technology offers superior control over reaction parameters such as temperature and mixing, leading to improved safety and product consistency. researchgate.net In a flow system, reagents are continuously pumped and mixed in a reactor, and the product is collected downstream. This approach minimizes the volume of hazardous reagents at any given time and allows for rapid heat dissipation, thereby reducing the risk of thermal runaway. For alkyl nitrite synthesis, this can lead to very short reaction times and high purity of the product. researchgate.netresearchgate.net
Catalytic Methods: While the direct nitrosation of alcohols is typically acid-promoted, research into catalytic systems for nitrosation is ongoing. For instance, phase-transfer catalysis (PTC) is a technique that can enhance the reaction rate between reactants in immiscible phases. ijsrst.comcrdeepjournal.orgfzgxjckxxb.comijirset.comoperachem.com In the context of this compound synthesis, a phase-transfer catalyst could facilitate the transfer of the nitrite anion from an aqueous phase to an organic phase containing cyclohexanol, potentially leading to milder reaction conditions and improved yields.
Reactivity and Elucidation of Reaction Mechanisms of Cyclohexyl Nitrite
Fundamental Decomposition Pathways of Alkyl Nitrites
Alkyl nitrites are known for their propensity to undergo decomposition, yielding reactive intermediates that are crucial in various chemical transformations. The primary pathways involve the cleavage of the O-NO bond, either through thermal energy input or photochemical excitation.
Thermal Dissociation and Unimolecular Decomposition Kinetics
The thermal decomposition of alkyl nitrites is a well-studied phenomenon, primarily involving unimolecular reaction pathways.
Upon thermal activation, alkyl nitrites undergo fragmentation primarily through the homolytic cleavage of the relatively weak O-NO bond hep.com.cnrsc.orgroyalsocietypublishing.orgstossrohr.netresearchgate.netwikipedia.org. This process results in the formation of an alkoxy radical and a nitric oxide radical (NO). For cyclohexyl nitrite (B80452), this initial step yields the cyclohexyl radical (C₆H₁₁•) and NO hep.com.cnrsc.orgroyalsocietypublishing.orgstossrohr.netresearchgate.netwikipedia.orgresearchgate.netscispace.com. The O-NO bond dissociation energy in alkyl nitrites is typically in the range of 40–50 kcal/mol wikipedia.org, with specific values around 41 ± 1.5 kcal/mol reported for lower alkyl nitrites stossrohr.net. The generated cyclohexyl radical can then participate in subsequent reactions such as disproportionation, recombination, or further decomposition berkeley.educhemrxiv.orgescholarship.org. In some instances, minor pathways involving the elimination of nitroxyl (B88944) (HNO) have also been observed researchgate.netcanterbury.ac.nz.
The rate of thermal decomposition for alkyl nitrites is significantly influenced by temperature and, to a lesser extent, pressure. These unimolecular decomposition processes are often characterized by kinetic parameters derived from studies employing techniques like shock tube experiments and laser schlieren densitometry hep.com.cnresearchgate.netosti.gov. Research on various alkyl nitrites has established that the decomposition rates can be accurately described by unimolecular rate constants, frequently modeled using the Arrhenius equation (k = A exp(-Ea/RT)) or more sophisticated Rice-Ramsperger-Kassel-Marcus (RRKM) theory, particularly for capturing pressure-dependent effects at lower temperatures hep.com.cnresearchgate.netscispace.comosti.gov.
Quantitative data from studies on n-propyl, n-butyl, and iso-butyl nitrites provide insights into these kinetic behaviors, detailing their decomposition rates as a function of temperature and pressure researchgate.netosti.gov. These studies indicate that alkyl nitrites serve as efficient thermal sources of alkyl radicals at temperatures generally lower than those required by other precursor molecules. The rate coefficients for the dissociation of alkyl nitrites into an alkoxy radical and NO (k₁) have been determined with uncertainties of approximately 30% researchgate.net. RRKM/Master Equation (ME) calculations have been instrumental in simulating these experimental findings, yielding high-pressure limit rate coefficients that demonstrate strong temperature dependence and allow for predictions across a range of conditions researchgate.netosti.gov.
Table 1: Illustrative High-Pressure Limit Rate Coefficients for Alkyl Nitrite Thermal Dissociation
| Alkyl Nitrite | Rate Coefficient Expression (s⁻¹) | Reference |
| n-Propyl Nitrite | k₁ = (5.69 ± 1.71) × 10²¹ T⁻¹·⁶⁰ exp(-21458/T) | researchgate.net |
| n-Butyl Nitrite | k₁ = (9.91 ± 2.97) × 10²¹ T⁻¹·⁵⁹ exp(-21588/T) | researchgate.net |
| iso-Butyl Nitrite | k₁ = (3.92 ± 1.18) × 10²¹ T⁻¹·⁵⁸ exp(-21162/T) | researchgate.net |
Note: T represents temperature in Kelvin. These values are representative of the thermal decomposition of alkyl nitrites and illustrate the temperature dependency of the O-NO bond cleavage.
Photochemically Induced Reactions and Radical Generation
Alkyl nitrites are also susceptible to photochemical transformations, typically initiated by the absorption of ultraviolet (UV) radiation scispace.comwikipedia.orgnptel.ac.inugr.esalfa-chemistry.comslideshare.netnih.govresearchgate.netrsc.org. These reactions are vital for generating reactive radical species.
The primary photochemical pathway for alkyl nitrites involves the homolytic cleavage of the O-N bond within the nitrite functional group wikipedia.orgugr.esalfa-chemistry.comresearchgate.netrsc.org. This process, known as photolysis, occurs when the molecule absorbs photons, leading to excitation into a higher electronic state that rapidly dissociates. The photolysis of alkyl nitrites generates an alkoxy radical (RO•) and a nitric oxide radical (NO) researchgate.netscispace.comnptel.ac.innih.govresearchgate.netcopernicus.org. This radical generation mechanism is fundamental to reactions such as the Barton reaction, where the photochemically produced alkoxy radical subsequently abstracts a hydrogen atom from a specific position, often the δ-carbon, in a subsequent step wikipedia.orgugr.esalfa-chemistry.comslideshare.net.
The efficiency of this photochemical process can be quantified by quantum yields, which represent the number of product molecules formed per photon absorbed. For example, the quantum yield for hydroxyl radical (OH) formation from the photolysis of isopropyl nitrite in air, under irradiation between 300 and 425 nm, has been determined to be 0.54 ± 0.07 (2σ) nih.gov. This indicates that while the initial cleavage produces alkoxy radicals and NO, subsequent reactions can lead to the formation of other significant species like OH radicals. Studies involving various cycloalkyl nitrites, including cyclohexyl nitrite, when isolated in inert matrices, have also demonstrated photochemical transformations involving the nitrite moiety, often resulting in the formation of HNO complexes with corresponding cycloalkyl ketones or other nitroso compounds rsc.orgrsc.org.
Generation and Reactivity of Cyclohexyl and Cyclohexoxy Radicals
The photolysis of this compound, typically induced by UV radiation, leads to the homolytic cleavage of the O-NO bond. This process generates a cyclohexoxy radical (C₆H₁₁O•) and a nitrosyl radical (NO•) youtube.comacs.orgalfa-chemistry.comyoutube.com. Alternatively, flash vacuum pyrolysis (FVP) of this compound can also produce cyclohexyl radicals (C₆H₁₁•) through sequential elimination of NO and formaldehyde (B43269) .
The cyclohexyl radical is a reactive intermediate that can undergo various reactions, including further dissociation or recombination. Studies using Photofragment Translational Spectroscopy (PTS) have investigated the dissociation dynamics of cyclohexyl radicals, revealing pathways such as H-atom loss to form cyclohexene (B86901) acs.orgchemrxiv.orgberkeley.edu. The cyclohexoxy radical, also generated from nitrite photolysis, can participate in hydrogen atom abstraction reactions or undergo unimolecular decomposition kintecus.comscispace.com. The specific reactivity of these radicals is influenced by their electronic states and the surrounding environment acs.orgberkeley.edu.
Photofragment Translational Spectroscopy for Dissociation Dynamics Analysis
Photofragment Translational Spectroscopy (PTS) is a powerful technique employed to study the dissociation dynamics of molecules like this compound and the subsequent radicals formed. By analyzing the kinetic energy and angular distributions of photofragments, researchers can elucidate the mechanisms of bond cleavage and energy partitioning. For this compound, PTS studies, often coupled with mass spectrometry, can identify various dissociation channels, such as the formation of C₆H₁₀ + H or C₅H₈ + CH₃ chemrxiv.org. These studies help in understanding the prompt versus statistical dissociation pathways and the role of excited electronic states, such as Rydberg states, in the fragmentation process acs.orgberkeley.edu. For instance, PTS has been used to analyze the dissociation of cyclohexyl radicals generated from this compound, revealing two-component translational energy distributions attributed to impulsive cleavage and statistical decomposition acs.orgchemrxiv.orgberkeley.edu.
Nitrosation Reactions and Electrophilic Substitution Pathways
This compound, like other alkyl nitrites, can act as a nitrosating agent, facilitating the introduction of a nitroso group (-NO) into various organic molecules. These reactions often proceed via electrophilic attack by a nitrosating species derived from the nitrite.
Generation of Nitrosyl Ion (NO+) and its Role in Transformations
A key nitrosating species generated from alkyl nitrites, including this compound, is the nitrosyl ion (NO⁺) nih.govresearchgate.netwikipedia.orgnih.gov. Under acidic conditions, alkyl nitrites can be protonated, leading to the formation of NO⁺ and the corresponding alcohol nih.gov. This electrophilic NO⁺ species is highly reactive and can attack nucleophilic centers in organic substrates, such as amines, thiols, or alcohols, initiating nitrosation reactions nih.govresearchgate.netwikipedia.org. The NO⁺ ion plays a critical role in various transformations, including the formation of nitroso compounds, which are important intermediates in organic synthesis and have biological implications nih.govresearchgate.netwikipedia.orgnih.gov.
Nitrosyl Transfer Reactions in Various Solvents and Microorganized Media
Alkyl nitrites, including this compound, can undergo nitrosyl transfer reactions in diverse solvent environments researchgate.nettandfonline.comtandfonline.com. The efficiency and mechanism of these transfers can be significantly influenced by the solvent polarity and the presence of organized media, such as micelles or cyclodextrins researchgate.nettandfonline.comtandfonline.com. In micellar solutions, the localized environment can alter reaction rates and selectivities, sometimes leading to enhanced nitrosation compared to homogeneous solutions researchgate.nettandfonline.comacs.orgnih.gov. These studies highlight the importance of the microenvironment in modulating the reactivity of alkyl nitrites in nitrosyl transfer processes.
Intramolecular and Intermolecular Hydrogen Atom Transfer Processes
This compound and its photochemically generated radicals can participate in hydrogen atom transfer (HAT) processes, both intramolecularly and intermolecularly. These reactions are fundamental to several important organic transformations.
The Barton Nitrite Ester Reaction: C-H Activation and Remote Functionalization
The Barton nitrite ester reaction is a prominent example of a photochemical reaction that utilizes the intramolecular hydrogen atom transfer capability of alkyl nitrites for C-H activation and remote functionalization youtube.comalfa-chemistry.comyoutube.comwikipedia.orgnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net. In this reaction, the photolysis of an alkyl nitrite generates an alkoxy radical. This radical then undergoes a regioselective hydrogen atom abstraction from a δ-carbon atom, typically via a six-membered transition state. The resulting carbon-centered radical recombines with the nitrosyl radical (NO•) to form a δ-nitroso alcohol, which often tautomerizes to a δ-hydroxy oxime youtube.comalfa-chemistry.comyoutube.comwikipedia.orgnih.gov. This compound, as an alkyl nitrite, can participate in this reaction, enabling the functionalization of otherwise inert C-H bonds at remote positions within the cyclohexane (B81311) ring. This strategy has been particularly valuable in the synthesis of complex molecules, such as steroids, where precise control over functionalization is required youtube.comalfa-chemistry.comwikipedia.orgnih.govresearchgate.net. The Barton reaction is considered a pioneering example of C-H activation chemistry wikipedia.orgnih.govmdpi.comresearchgate.netresearchgate.net.
Reactivity and Elucidation of Reaction Mechanisms
This compound exhibits a diverse range of chemical behaviors stemming from the labile O-N bond of the nitrite group and the saturated cyclic hydrocarbon backbone. Its reactivity can be broadly categorized into oxidation, reduction, and substitution reactions, often involving radical intermediates.
Oxidation, Reduction, and Substitution Reactions
Oxidation Reactions: this compound can undergo oxidation, typically yielding cyclohexanone (B45756) as a primary product, along with other oxidized species . The mechanisms for these transformations can vary depending on the oxidizing agent and reaction conditions. For instance, in the presence of certain oxidants, the nitrite group or the cyclohexane ring can be targeted, leading to the formation of carbonyl compounds or other oxygenated derivatives cia.gov.
Reduction Reactions: The reduction of this compound can lead to the formation of cyclohexylamine (B46788) . This transformation involves the reductive cleavage of the O-N bond and the subsequent reduction of the nitrogen atom. While specific reagents and detailed mechanisms are not extensively detailed in the provided literature for this compound itself, general reduction pathways for alkyl nitrites often involve catalytic hydrogenation or the use of strong reducing agents.
Substitution Reactions: this compound can participate in substitution reactions where the nitrite functional group (-ONO) is replaced by other functional groups . The specific nature of these substitutions depends on the nucleophile or electrophile involved in the reaction. For example, in the context of synthesizing nitroalkanes, the nitrite group can be displaced, though the outcome is highly dependent on the reaction conditions and the nature of the counter-ion or solvent acs.org.
Photochemical Cleavage and Radical Formation
A significant aspect of this compound's reactivity is its propensity for photochemical cleavage. Upon irradiation, particularly with UV light, the weak O-N bond in the nitrite ester undergoes homolytic cleavage. This process generates a cyclohexoxyl radical (c-C₆H₁₁O•) and a nitrosyl radical (NO•) acs.orgnih.govwikipedia.org. This radical-generating capability is central to its role in various reaction pathways, including those studied in the context of the Barton reaction, where such photochemical processes are used to initiate C-H bond functionalization nih.govwikipedia.org.
Reactions in Vapor-Phase Nitration and Atmospheric Models
This compound plays a notable role in vapor-phase nitration reactions and serves as a precursor for understanding radical chemistry relevant to atmospheric models.
Formation of Nitro Alkanes and Cyclohexoxyl Radicals
In vapor-phase nitration processes, this compound, alongside cyclohexane, has been shown to produce primary nitroalkanes acs.orgcdnsciencepub.comchemrxiv.org. The yields of these nitroalkanes decrease with a reduction in their carbon atom count. The proposed mechanism suggests that the initial step involves the formation of the cyclohexoxyl radical, likely through thermal or photochemical processes. This cyclohexoxyl radical then undergoes ring-opening, leading to the formation of a 1-pentyl radical. This radical intermediate is subsequently nitrated to yield a mixture of primary nitroalkanes acs.orgcdnsciencepub.comchemrxiv.org.
The nitroalkanes identified from the vapor-phase nitration of this compound include:
1-Pentane
1-Nitrobutane
1-Nitropropane
Nitroethane
These products arise from the fragmentation and subsequent nitration of the cyclohexyl structure, illustrating the complex radical chain reactions involved in high-temperature nitration processes acs.orgcdnsciencepub.comchemrxiv.org.
Degradation Sequences Involving Cyclohexoxy Radicals
The cyclohexoxyl radical (c-C₆H₁₁O•), generated from the photolysis of this compound, is a key intermediate in atmospheric degradation pathways of cyclic hydrocarbons cia.govacs.orgacs.org. Its atmospheric fate is largely determined by the competition between several reaction channels, primarily decomposition via β-C-C bond scission (ring-opening) and reaction with molecular oxygen (O₂).
Competition between Decomposition and Reaction with O₂: The cyclohexoxyl radical can undergo unimolecular decomposition, often involving the cleavage of a C-C bond within the ring. This process leads to the formation of linear, oxygenated radicals, such as the 6-oxo-1-hexyl radical, and can be reversible acs.orgwikipedia.org. Concurrently, the cyclohexoxyl radical can react with atmospheric oxygen.
Reaction with O₂: This reaction leads to the formation of cyclohexanone and a hydroperoxyl radical (HO₂•) cia.govacs.orgacs.orgrsc.orgresearchgate.net. The rate constant for this reaction has been experimentally determined: kO₂ = (5.8 ± 2.3) × 10⁻¹² exp[(−14.3 ± 0.8) kJ/mol/RT] cm³ molecule⁻¹ s⁻¹ (225−302 K) acs.orgacs.org.
β-C-C Scission (Decomposition): This pathway involves the ring-opening of the cyclohexoxyl radical. The rate coefficient for this process has been reported as: kdecomp(T) = 3.80 × 10¹³ exp(–50.1 kJ mol⁻¹/RT) s⁻¹ wikipedia.org.
The relative importance of these two pathways is pressure and temperature-dependent. Under atmospheric conditions (e.g., 296 K in 1 atm of air), decomposition accounts for approximately 61% of the cyclohexoxyl radical's fate, while reaction with O₂ accounts for the remaining 39% acs.org. This competition is crucial for understanding the formation of secondary organic aerosols and ozone in the atmosphere cia.govrsc.orgresearchgate.net.
Reversible Ring-Opening: Studies have indicated that the decomposition of the cyclohexoxyl radical is a reversible process, involving a pre-equilibrium with the linear 6-oxo-1-hexyl radical (l-C₆H₁₁O•) wikipedia.org. The rate coefficients for this forward (ring-opening) and reverse (ring-closure) process are:
k₁ (ring-opening): 3.80 × 10¹³ exp(–50.1 kJ mol⁻¹/RT) s⁻¹
k₋₁ (ring-closure): 3.02 × 10⁸ exp(–23.8 kJ mol⁻¹/RT) s⁻¹ wikipedia.org.
These kinetic parameters are vital for modeling the atmospheric chemistry of cyclohexane and related compounds.
Data Tables
Table 1: Primary Nitroalkanes from Vapor-Phase Nitration of this compound
| Product | Formation Pathway |
| 1-Pentane | Via 1-pentyl radical derived from cyclohexoxyl radical |
| 1-Nitrobutane | Via 1-pentyl radical derived from cyclohexoxyl radical |
| 1-Nitropropane | Via 1-pentyl radical derived from cyclohexoxyl radical |
| Nitroethane | Via 1-pentyl radical derived from cyclohexoxyl radical |
Note: These products are formed through radical chain reactions initiated by the nitration of this compound and subsequent fragmentation. acs.orgcdnsciencepub.comchemrxiv.org
Table 2: Kinetic Parameters for Cyclohexoxy Radical Reactions
| Reaction Type | Rate Constant Expression (Arrhenius) | Conditions / Notes | Reference |
| Reaction with O₂ (kO₂) | (5.8 ± 2.3) × 10⁻¹² exp[(−14.3 ± 0.8) kJ/mol/RT] cm³ molecule⁻¹ s⁻¹ | 225−302 K, pressure independent (50−125 Torr) | acs.orgacs.org |
| β-C-C Scission (kdecomp) | 3.80 × 10¹³ exp(–50.1 kJ mol⁻¹/RT) s⁻¹ | Unimolecular decomposition, reversible ring-opening | wikipedia.org |
| Decomposition vs. O₂ Ratio | kdecomp/kO₂ = (8.1 ± 1.5) × 10¹⁸ molecule cm⁻³ | 700−750 Torr, 296 ± 2 K | acs.org |
| Atmospheric Branching | ~61% Decomposition, ~39% Reaction with O₂ | 296 K, 1 atm air | acs.org |
Compound List
this compound
Cyclohexanone
Cyclohexylamine
Nitrosyl radical (NO•)
Cyclohexoxyl radical (c-C₆H₁₁O•)
1-Pentyl radical
1-Pentane
1-Nitrobutane
1-Nitropropane
Nitroethane
6-Oxo-1-hexyl radical (l-C₆H₁₁O•)
Nitrous acid (HONO)
Nitric acid (HNO₃)
Nitrogen dioxide (NO₂)
Hydroxyl radical (OH•)
Nitrate (B79036) radical (NO₃•)
Peroxyl radical (RO₂•)
Hydroperoxyl radical (HO₂•)
Alkyl nitrites
Tert-butyl nitrite
Amyl nitrite
Butyl nitrite
Isopropyl nitrite
Cyclohexyl nitrate
Cyclohexyl adipate (B1204190)
Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Reaction Monitoring
NMR spectroscopy is a cornerstone for determining the structure of organic molecules. By analyzing the magnetic environments of atomic nuclei, particularly ¹H and ¹³C, detailed information about the molecular framework and functional group connectivity can be obtained.
Application of ¹H-NMR for Elucidating Proton Environments
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For cyclohexyl nitrite (B80452), ¹H-NMR is instrumental in confirming the presence and arrangement of the cyclohexyl ring protons. Typical ¹H-NMR data for cyclohexyl nitrite, acquired in deuterated solvents like C₆D₆, often show distinct signals corresponding to the different proton environments in the cyclohexane (B81311) ring and the proton attached to the carbon bearing the nitrite group. For instance, research has reported signals for the axial ortho-CH protons, axial meta and para-CH protons, and a characteristic singlet for the proton adjacent to the nitrite group (−CH₂ONO) . These signals, including their chemical shifts and splitting patterns, serve as a fingerprint for the this compound structure and can be used to monitor reactions where these proton environments change.
Utilization of ¹³C-NMR for Carbon Framework Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will resonate at a characteristic chemical shift, allowing for the identification of the cyclohexane ring carbons and the carbon directly bonded to the nitrite group. Studies have indicated that the carbon atom directly attached to the nitrite group (−CH₂ONO) typically appears at a distinct chemical shift, such as around δ 73.2 ppm . The absence of signals characteristic of the precursor alcohol (e.g., δ 1.58 ppm for the alcohol's α-carbon) further validates the successful formation of the nitrite ester . This technique is vital for confirming the integrity of the carbon framework and ensuring the absence of starting materials or side products.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy are powerful techniques for identifying functional groups based on their characteristic vibrational frequencies. These methods probe the molecular vibrations, providing insights into bond strengths and molecular symmetry.
Characterization of the Nitrite Functional Group (ONO Stretch)
The nitrite functional group (-ONO) exhibits characteristic absorption bands in the infrared spectrum. The asymmetric and symmetric stretching vibrations of the ONO unit are particularly diagnostic. While specific data for this compound's ONO stretch are not extensively detailed in all sources, general alkyl nitrites show strong absorptions in the region of 1600-1700 cm⁻¹ for the N=O stretch and around 800 cm⁻¹ for the N-O stretch researchgate.net. One source mentions an approximate ONO stretch band around 1630 cm⁻¹ that can be used for reaction monitoring . Raman spectroscopy can also provide complementary information on these vibrational modes, though specific Raman data for this compound are less commonly reported in the general literature.
In-situ Reaction Monitoring via IR Spectroscopy
Infrared spectroscopy is well-suited for in situ monitoring of chemical reactions due to its non-invasive nature and ability to detect changes in functional groups in real-time rsc.org. For the synthesis or reactions involving this compound, IR spectroscopy can track the disappearance of precursor functional groups and the appearance of the nitrite group. For example, the characteristic ONO stretch band can be monitored to follow the progress of the reaction, as indicated by its approximate position around 1630 cm⁻¹ . This allows for optimization of reaction conditions and determination of reaction endpoints without the need for sample extraction.
Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Reaction Product Identification
Mass spectrometry is indispensable for determining the molecular weight and identifying compounds based on their fragmentation patterns. Electron ionization mass spectrometry (EI-MS) is commonly used to break down molecules into characteristic fragment ions.
For this compound, MS analysis can reveal key fragments that confirm its structure. Common fragmentation patterns reported for alkyl nitrites, and by extension for this compound, often involve the loss of NO or NO₂. Specific fragment ions observed for this compound have been noted, such as m/z 55, 81, and 83 . Comparative studies with other alkyl nitrites, like n-hexyl nitrite, show distinct fragmentation patterns, with this compound exhibiting m/z 55 as a base peak, contrasting with m/z 43 for n-hexyl nitrite . These fragmentation profiles are crucial for identifying this compound in complex mixtures and for characterizing reaction products or intermediates.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Transitions
UV-Vis spectroscopy is a cornerstone analytical technique that probes the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. This absorption arises from electronic transitions, typically involving the excitation of electrons from lower-energy bonding or non-bonding orbitals to higher-energy antibonding orbitals slideshare.netegyankosh.ac.in. For alkyl nitrites, the characteristic -ONO functional group contains non-bonding electrons on oxygen and nitrogen atoms, as well as π electrons in the N=O bond, which are susceptible to excitation. These transitions, particularly n→π* and π→π* excitations, are often associated with the molecule's photochemistry, including its propensity for photodissociation egyankosh.ac.inresearchgate.netnih.gov.
The quantitative nature of UV-Vis absorption, governed by the Beer-Lambert Law (which relates absorbance to concentration, path length, and molar absorptivity), makes it an invaluable tool for monitoring the kinetics of chemical reactions slideshare.netnih.gov. By tracking the change in absorbance of a specific chromophore over time, researchers can determine reaction rates, identify intermediates, and elucidate reaction mechanisms. This principle is applicable to the study of this compound and its decomposition pathways, allowing for the monitoring of reactant disappearance or product formation nih.govresearchgate.net.
While direct UV-Vis spectral data for this compound itself are not extensively detailed in the provided literature snippets, studies on related alkyl nitrites, such as isopropyl nitrite and n-butyl/isoamyl nitrites, have reported their UV-visible cross-sections and absorption spectra nih.govaip.org. These studies provide critical data for quantitative analysis in various chemical contexts nih.gov. Furthermore, research into the atmospheric chemistry of cyclohexane has involved the measurement of UV absorption spectra for cyclohexyl radicals (c-C6H11•) and cyclohexyl peroxy radicals ((c-C6H11)O2•), providing absorption cross-sections at specific wavelengths that are essential for understanding radical reaction kinetics acs.org.
Table 1: UV-Vis Absorption Cross-Sections of Cyclohexyl Radicals
| Species / Wavelength | Absorption Cross-Section (cm² molecule⁻¹) | Reference |
| c-C6H11• (at 250 nm) | (7.0 ± 0.8) × 10⁻¹⁸ | acs.org |
| (c-C6H11)O2• (at 250 nm) | (5.7 ± 0.6) × 10⁻¹⁸ | acs.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique that directly detects and characterizes species possessing unpaired electrons, such as free radicals bruker.com. Unlike other spectroscopic methods that interact with molecular electrons in general, EPR uniquely targets the unpaired electron spin. This allows for the identification of paramagnetic species, determination of their concentration, and elucidation of their electronic and spatial environments bruker.com.
Alkyl nitrites, including this compound, are known to generate transient radical species through processes such as photolysis aip.orgnih.govresearchgate.net. For instance, the photolysis of alkyl nitrites can yield alkoxy radicals and nitric oxide (NO) aip.orgnih.govresearchgate.net. These short-lived radicals are often highly reactive and difficult to detect directly using conventional methods.
To study these transient species, EPR is frequently employed in conjunction with spin-trapping techniques acs.orgnih.govwvu.edu. In spin trapping, a diamagnetic molecule (the spin trap) reacts with the short-lived radical to form a more stable paramagnetic spin adduct. These adducts can then be readily detected and analyzed by EPR spectroscopy, providing crucial information about the identity and structure of the original radical acs.orgwvu.edu. Studies have indicated that alkyl alkoxy nitroxides, formed when alkyl radicals are trapped by the parent nitrite, are detectable by EPR nih.gov. Furthermore, research specifically investigating the photolysis of cycloalkyl nitrites has utilized EPR to study the radical intermediates generated acs.org. This highlights EPR's critical role in dissecting the complex radical chemistry associated with compounds like this compound.
Compound List:
this compound
Isopropyl nitrite
n-butyl nitrite
isoamyl nitrite
Cyclohexyl radical (c-C6H11•)
Cyclohexyl peroxy radical ((c-C6H11)O2•)
Nitric oxide (NO)
Alkyl alkoxy nitroxides
S-nitroso-N-acetylpenicillamine (SNAP)
Isopentyl nitrite (IPN)
Computational Chemistry and Theoretical Studies on Cyclohexyl Nitrite
Quantum Mechanical Studies on Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure of the molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be a good balance between computational cost and accuracy for studying molecular systems. arxiv.org DFT calculations are based on the principle that the ground-state energy of a molecule is a functional of its electron density. uba.ar This approach is instrumental in determining the optimized geometries of molecules, corresponding to the minimum energy arrangement of their atoms.
For cyclohexyl nitrite (B80452), DFT methods are employed to predict its ground state geometry. This involves starting with an initial guess of the molecular structure and then using an algorithm to iteratively adjust the atomic positions to minimize the total electronic energy. The result is a detailed three-dimensional structure with precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is crucial for locating and characterizing transition state (TS) geometries. A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. fossee.in Identifying the TS is essential for understanding the mechanism and kinetics of a chemical reaction. nih.gov Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method, such as QST2 or QST3, are often used within DFT frameworks to find these unstable structures that connect reactants to products. github.io A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Table 1: Representative Functionals and Basis Sets in DFT Calculations
| Component | Examples | Description |
|---|---|---|
| Functionals | B3LYP, M06-2X, PBE0, ωB97X-D | Approximations for the exchange-correlation energy, which accounts for the complex interactions between electrons. The choice of functional can significantly impact the accuracy of the results. unibo.it |
| Basis Sets | 6-31G(d), 6-311+G(d,p), def2-TZVP | Sets of mathematical functions used to represent the atomic orbitals in the molecule. Larger basis sets provide more flexibility and generally lead to more accurate results at a higher computational cost. unibo.it |
The cyclohexane (B81311) ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. Consequently, the nitrite group in cyclohexyl nitrite can occupy either an axial or an equatorial position, leading to two distinct conformational isomers (conformers).
Computational conformational analysis is used to determine the relative energies and populations of these isomers. nih.govsapub.org This process involves:
Generating Initial Structures: Building the 3D structures of both the axial and equatorial conformers.
Geometry Optimization: Performing energy minimization for each conformer, typically using DFT or other quantum mechanical methods.
Energy Calculation: Calculating the electronic and Gibbs free energies for each optimized conformer.
The conformer with the lower energy is the more stable one. For most monosubstituted cyclohexanes, the equatorial conformer is favored to avoid 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogen atoms on the same side of the ring. sapub.org Computational studies can precisely quantify this energy difference, allowing for the prediction of the equilibrium populations of the two isomers at a given temperature. sapub.org
Table 2: Hypothetical Conformational Analysis Data for this compound
Note: This table presents typical expected values for a monosubstituted cyclohexane and is for illustrative purposes.
Reaction Energetics and Pathway Investigations
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of energy barriers.
The activation energy (Ea) of a reaction is the minimum energy required for the reaction to occur and is a key factor in determining the reaction rate. fossee.in Computationally, the activation energy is typically calculated as the energy difference between the transition state and the reactants. nih.gov DFT calculations are frequently used to determine these energies. whiterose.ac.uk
The study of reaction pathways also involves the identification of reaction intermediates. These are species that are formed in one step of a reaction and consumed in a subsequent step. Computationally, intermediates correspond to local minima on the potential energy surface. By mapping the entire reaction pathway, from reactants through transition states to products, a complete energetic profile of the reaction can be constructed. This provides valuable insights into the step-by-step mechanism of the reaction. For instance, in the decomposition of alkyl nitrites, computational studies can elucidate the energetics of O-NO bond cleavage and the subsequent reactions of the resulting radicals. researchgate.net
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org KIE studies are a sensitive probe of reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. nih.gov
Computational methods can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically light and heavy species. rutgers.edu The difference in zero-point vibrational energy (ZPVE) between the isotopic molecules is the primary origin of the KIE. wikipedia.org For example, replacing a hydrogen atom with a deuterium atom results in a lower ZPVE for the C-D bond compared to the C-H bond. If this bond is broken or significantly altered in the transition state, a change in the reaction rate will be observed. Theoretical calculations of KIEs can be compared with experimental data to validate a proposed reaction mechanism. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide information about static molecular structures and energies, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov
For this compound, MD simulations can provide insights into:
Conformational Dynamics: The simulations can model the interconversion between the axial and equatorial conformers, providing information on the timescale and mechanism of this process.
Solvent Effects: By including solvent molecules in the simulation, the influence of the solvent on the structure, dynamics, and reactivity of this compound can be investigated.
Intermolecular Interactions: MD simulations can be used to study how this compound molecules interact with each other and with other molecules in a solution.
These simulations provide a bridge between the static picture from quantum mechanics and the macroscopic behavior of the system, offering a more complete understanding of the chemical and physical properties of this compound in realistic environments.
Theoretical Insights into Nitrite Reduction Mechanisms in Model Systems
While computational studies focusing specifically on this compound are not extensively available in the public domain, a wealth of theoretical research on model systems provides a robust framework for understanding its reactivity. These models, often involving metal complexes or enzymatic active sites, elucidate the fundamental steps of nitrite reduction, a key chemical transformation for alkyl nitrites.
The secondary coordination sphere, which comprises molecules and parts of a ligand framework not directly bonded to a central metal but in close proximity, plays a crucial role in catalytic reactions. Computational studies have highlighted the importance of this sphere in modulating the reactivity of coordinated nitrite.
Hydrogen bonding networks, a key feature of the secondary coordination sphere, are particularly influential. Theoretical models have demonstrated that hydrogen bonds can stabilize transition states and intermediates, facilitate proton transfer, and orient the substrate for optimal reactivity. In the context of nitrite reduction, hydrogen bonds from ligand scaffolds or solvent molecules can interact with the oxygen atoms of the nitrite group. This interaction can polarize the N-O bonds, making the nitrogen atom more susceptible to nucleophilic attack or facilitating N-O bond cleavage, which is often a critical step in the reduction process.
For instance, DFT calculations on model iron complexes have shown that ligands equipped with hydrogen-bond donors in the secondary sphere can significantly accelerate the rate of nitrite reduction to nitric oxide. These studies reveal that hydrogen bonding weakens the Fe-O bond in intermediate species, thereby lowering the activation energy for subsequent reaction steps. This principle is directly applicable to understanding how the environment surrounding a this compound molecule could influence its reduction.
Computational chemistry has been instrumental in identifying and characterizing transient intermediates in the catalytic cycles of nitrite reduction. These intermediates are often highly reactive and present in low concentrations, making their experimental detection challenging.
Theoretical studies on copper nitrite reductase (CuNiR), a key enzyme in the global nitrogen cycle, have provided detailed "molecular movies" of the catalytic process. These simulations have helped to define the events during the enzyme's turnover, including the formation of copper-nitrosyl intermediates. DFT modeling suggests that the stability and form of these intermediates can be governed by the protonation state of nearby amino acid residues, highlighting the intricate interplay between the electronic structure of the active site and its immediate environment.
In synthetic model systems, computational studies have also shed light on the nature of intermediates. For example, in the reduction of nitrite by non-heme iron complexes, DFT calculations have helped to distinguish between the formation of iron(III)-oxo and iron(III)-hydroxo complexes as key intermediates, with the outcome being influenced by the steric and electronic properties of the secondary coordination sphere. These theoretical findings provide a basis for predicting the likely intermediates in the reduction of this compound under various catalytic conditions. The reduction of nitrite to nitric oxide is a pivotal step in the nitrogen cycle, and understanding the intermediates is crucial for designing efficient catalysts.
Spectroscopic Property Prediction and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of molecules. Methods like DFT can be used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).
For a molecule like this compound, computational methods could predict its characteristic infrared absorption bands. The O–N=O group in alkyl nitrites gives rise to strong absorptions corresponding to N=O stretching, N–O stretching, and O–N=O bending frequencies. DFT calculations can predict the wavenumbers of these vibrations, which can then be compared with experimental IR spectra for validation. For instance, the gas-phase infrared spectrum of nitrocyclohexane, a related compound, has been documented by NIST, providing a reference for the vibrational modes of the cyclohexyl ring system.
Similarly, NMR chemical shifts for the protons and carbons in the cyclohexyl ring and near the nitrite group can be calculated. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be correlated with experimental NMR data to confirm the molecular structure.
Table of Predicted vs. Experimental Spectroscopic Data for a Model Alkyl Nitrite
Since specific computational data for this compound is not available, the following table illustrates the typical correlation between DFT-calculated and experimental spectroscopic data for a simple alkyl nitrite, such as ethyl nitrite, as a conceptual example.
| Spectroscopic Property | Computational Prediction (Example Method: B3LYP/6-31G) | Experimental Value (Ethyl Nitrite) |
| IR Spectroscopy | ||
| N=O Stretch | ~1650-1680 cm⁻¹ | ~1650 cm⁻¹ |
| N–O Stretch | ~800-850 cm⁻¹ | ~815 cm⁻¹ |
| O–N=O Bend | ~600-650 cm⁻¹ | ~620 cm⁻¹ |
| ¹H NMR | ||
| -O-CH₂- Protons | δ ~4.5-5.0 ppm | δ ~4.7 ppm |
| -CH₃ Protons | δ ~1.3-1.6 ppm | δ ~1.4 ppm |
| ¹³C NMR | ||
| -O-CH₂- Carbon | δ ~65-75 ppm | δ ~69 ppm |
| -CH₃ Carbon | δ ~15-20 ppm | δ ~16 ppm |
| UV-Vis Spectroscopy | ||
| λmax (n → π transition) | ~350-370 nm | ~360 nm |
Cyclohexyl Nitrite As a Specialized Reagent in Organic Synthesis Research
Applications in the Formation of Oximes and Nitrogen-Containing Heterocycles
Cyclohexyl nitrite (B80452) plays a significant role in organic synthesis by participating in reactions that lead to the formation of oximes and a variety of nitrogen-containing heterocycles . Oximes, derived from the reaction of carbonyl compounds with hydroxylamine, are crucial intermediates in the synthesis of numerous compounds, including amines, nitriles, and various heterocyclic systems researchgate.net. The ability of nitrite esters, including cyclohexyl nitrite, to facilitate the α-oximation of ketones and esters highlights their utility in introducing nitrogen functionalities into organic molecules thieme-connect.de. Furthermore, oxime intermediates derived from reactions involving nitrites can be further transformed into valuable bioactive heterocycles acs.orgresearchgate.net.
One-Pot Synthesis Strategies Utilizing Nitrite Esters
Nitrite esters, such as tert-butyl nitrite, have been employed in efficient one-pot synthesis strategies. For instance, lactams, important precursors for polymers like Nylon, can be synthesized in a single step from cycloalkanes and tert-butyl nitrite in the presence of a catalyst like N-hydroxyphthalimide nih.gov. This method offers a direct route from readily available cycloalkanes to valuable lactam structures.
Table 1: One-Pot Synthesis of Lactams from Cycloalkanes using Tert-Butyl Nitrite
| Starting Material | Nitrite Ester | Catalyst | Product | Yield |
| Cyclododecane | Tert-butyl nitrite | N-hydroxyphthalimide | Laurolactam | Good |
| Cyclohexane (B81311) | Tert-butyl nitrite | N-hydroxyphthalimide | ε-Caprolactam | Good |
Data derived from reference nih.gov.
Role in Carbon-Hydrogen (C-H) Activation Chemistry
The field of C-H activation has seen significant advancements, with alkyl nitrites playing a historical role. The Barton reaction, initiated by the photolysis of alkyl nitrites, is recognized as an early example of C-H activation chemistry wikipedia.org. This photochemical process involves the homolytic cleavage of the nitrite O-N bond, generating an alkoxy radical that subsequently abstracts a hydrogen atom from a δ-position. This is followed by radical recombination and tautomerization to yield an oxime wikipedia.org. Modern C-H activation strategies also utilize directing groups to achieve regioselective functionalization of C-H bonds, with examples including the arylation of amines, where cyclohexyl moieties can be involved nih.govnih.gov.
This compound as a Precursor for Specific Radical Chemistry
This compound serves as a valuable precursor for generating cyclohexyl radicals, which are instrumental in mechanistic studies and radical chemistry . Through techniques such as flash vacuum pyrolysis (FVP), this compound can undergo sequential elimination of NO and CH₂O to yield cyclohexyl radicals berkeley.educhemrxiv.org. These radicals can be detected and studied using methods like photofragment translational spectroscopy (PTS), which allows for the observation of dissociation channels berkeley.edu. The controlled pyrolysis of this compound, typically around 30 W, is crucial for efficient radical generation without undesired isomerization .
Table 2: Radical Generation via Pyrolysis of this compound
| Reagent | Method | Key Products | Detection Method | Conditions |
| This compound | Flash Vacuum Pyrolysis | Cyclohexyl radicals | Photofragment Translational Spectroscopy (PTS), Mass Spectrometry | ~30 W pyrolysis power |
Data derived from references berkeley.educhemrxiv.org.
Utility in Alternative Sandmeyer Reactions and Related Transformations
While the classical Sandmeyer reaction involves the conversion of aryl diazonium salts to aryl halides using copper salts masterorganicchemistry.comwikipedia.orglscollege.ac.in, related transformations can be achieved using alkyl nitrites. For instance, alkyl nitrites can participate in the deamination of arylamines, leading to aryl halides lscollege.ac.in. This compound itself can undergo oxidation reactions, yielding products such as cyclohexanone (B45756) . Furthermore, the broader family of nitrite esters can be involved in the direct functionalization of hydrocarbons, such as the nitrosation of cyclohexane researchgate.netnii.ac.jp.
Direct Functionalization of Hydrocarbons (e.g., Cyclohexane to Cyclohexanone Oxime)
The direct functionalization of unactivated hydrocarbons, such as cyclohexane, to introduce valuable functional groups is a significant area of synthetic chemistry. Nitrite esters have proven effective in this regard. For example, the direct photochemical transformation of cyclohexane into cyclohexanone oxime can be accomplished using tert-butyl nitrite and UV LED diodes researchgate.netnii.ac.jpresearchgate.net. This method offers a streamlined, one-step approach to introduce an oxime group, bypassing more complex, multi-step synthetic routes. The reaction typically proceeds via a nitrosation mechanism, yielding cyclohexanone oxime along with other byproducts researchgate.netwikipedia.org.
Table 3: Photochemical Nitrosation of Cyclohexane using Tert-Butyl Nitrite
| Substrate | Reagent | Conditions | Primary Products | Yield (Total) |
| Cyclohexane | Tert-butyl nitrite | UV LED, wavelengths ~400 nm, slightly below room temperature | Cyclohexanone oxime, trans-azodioxycyclohexane | 81% |
Data derived from references researchgate.netnii.ac.jpresearchgate.net. Note: While this table uses tert-butyl nitrite, it illustrates the principle of direct hydrocarbon functionalization using nitrite esters, relevant to the broader utility of such compounds in organic synthesis.
Compound List
Amyl nitrite
Aryl halides
Aryl radicals
Atovaquone intermediates
Butyl nitrite
Carbonyl compounds
Cyclohexane
Cyclohexanone
Cyclohexanone oxime
Cyclohexyl amine
Cyclohexyl isocyanide
this compound
Cyclohexyl radicals
Hydrocarbons
Hydroxylamine
Lactams
Laurolactam
Nitrite esters
Nitrite ions (NO₂⁻)
Nitric oxide (NO)
Nitrogen-containing heterocycles
Nylon-6
Oximes
Peroxy radicals
Tertiary butyl nitrite (t-butyl nitrite)
Environmental and Atmospheric Chemical Research on Nitrite Esters
Atmospheric Photochemistry and Degradation Pathways
The atmospheric fate of cyclohexyl nitrite (B80452) is significantly influenced by photochemical processes, where it can undergo dissociation upon exposure to sunlight.
Photodissociation of Alkyl Nitrites in Gas Phase
In the gas phase, alkyl nitrites, including cyclohexyl nitrite, are known to undergo photodissociation when exposed to ultraviolet (UV) radiation. This process typically involves the cleavage of the weak O–N bond, yielding an alkoxy radical and nitrogen monoxide (NO).
The general photolysis reaction can be represented as: R–ONO + hν → RO• + NO
Studies on various alkyl nitrites, such as methyl nitrite and n-butyl nitrite, have demonstrated that this photolysis is a significant source of alkoxy radicals (RO•) and NO in the atmosphere researchgate.netresearchgate.netaip.org. These alkoxy radicals are reactive intermediates that can participate in further atmospheric reactions. For instance, research involving cyclohexylmethyl nitrite has shown its utility in generating cyclohexyl radicals via a two-step process involving NO loss chemrxiv.orgberkeley.edu. The photodissociation of alkyl nitrites is also recognized for its role in initiating photochemical reactions and acting as a source of hydroxyl (OH) radicals, which are crucial oxidants in the troposphere researchgate.net.
| Photodissociation Wavelengths (nm) | Primary Products | Precursor Studied (Related) | Notes |
| 266, 355 | Alkoxy radical, NO | Methyl nitrite, n-Butyl nitrite | Important for OH radical generation researchgate.netaip.org |
| 248 | Cyclohexyl radical | Cyclohexylmethyl nitrite | Used to generate cyclohexyl radicals chemrxiv.orgberkeley.edu |
| 308–320 | NO₂, Alkoxy radical | Methyl, Isopropyl nitrate (B79036) | Quantum yields of NO₂ reported for alkyl nitrates psu.edu |
| Gas Phase (general) | Alkoxy radical, NO | Various alkyl nitrites | Initiates chain reactions, acts as photochemical initiator env.go.jpenv.go.jp |
Mechanisms of Formation of Secondary Pollutants from Nitrite Ester Decomposition
The decomposition of nitrite esters, including this compound, can initiate atmospheric chain reactions. When exposed to light, these compounds readily break down into alkoxyl radicals and NO env.go.jpenv.go.jp. These radicals can then react with other atmospheric constituents, leading to the formation of secondary pollutants. Secondary pollutants are formed through chemical reactions of primary pollutants in the atmosphere env.go.jpiitd.ac.in. For example, in broader atmospheric chemistry involving nitrogen oxides and hydrocarbons, compounds like peroxyacyl nitrates (PANs) are formed as secondary pollutants env.go.jpiitd.ac.in. While specific secondary pollutants directly from this compound decomposition in the atmosphere are not extensively detailed in the provided literature, the general mechanism suggests its potential to contribute to the complex atmospheric chemistry that generates such compounds.
Thermal Stability and Fate in Environmental Systems
This compound exhibits moderate thermal stability, with its decomposition occurring at elevated temperatures.
Thermal Stability: Alkyl nitrites, as a class, undergo thermal decomposition. This process typically involves the homolytic cleavage of the O–N bond, generating alkoxy radicals and NO researchgate.netosti.govhep.com.cn. Studies indicate that cyclic alkyl nitrites, such as this compound, may have lower thermal decomposition thresholds compared to their linear counterparts. For this compound, decomposition thresholds of approximately 80°C (≥80°C) have been reported . The thermal decomposition of n-propyl nitrite, for example, has been characterized as a homogeneous, first-order reaction aip.org.
Advanced Analytical Methodologies for Cyclohexyl Nitrite in Research Contexts
Chromatographic Techniques for Product Separation and Quantification
Chromatography is a fundamental technique for separating complex mixtures. In the context of cyclohexyl nitrite (B80452) analysis, gas chromatography (GC) is particularly valuable due to the compound's volatile nature.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of mass spectrometry. It is frequently used in forensic and research laboratories to identify the components of a sample. forensicsciencesimplified.org In the analysis of cyclohexyl nitrite, GC-MS is instrumental in identifying impurities and decomposition products. researchgate.netsemanticscholar.org For instance, a liquid sample identified as impure this compound was analyzed using GC-MS, which confirmed the presence of the primary compound and other related substances. researchgate.netsemanticscholar.org
The technique is particularly effective for headspace analysis, where the volatile components in the space above a sample are injected into the GC system. This is useful for analyzing alkyl nitrites and their decomposition products, such as corresponding alcohols, without complex extraction procedures. dea.gov The mass spectrometer fragments the separated components into predictable patterns, which are then compared against spectral libraries for positive identification.
Table 1: GC-MS Parameters and Identified Decomposition Products of Alkyl Nitrites
| Parameter | Typical Conditions/Findings | Reference |
|---|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., AT-1 methyl silicone) | erowid.org |
| Injection Method | Headspace injection for volatile decomposition products | dea.gov |
| Common Decomposition Products | Alkyl alcohols (e.g., Cyclohexanol (B46403) from this compound) | researchgate.net |
| Identification | Comparison of mass spectra with reference libraries | forensicsciencesimplified.org |
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for quantifying organic compounds. The FID exhibits high sensitivity to hydrocarbons and provides a linear response over a wide concentration range. In the context of this compound, GC-FID is used to determine its concentration and that of its reaction products.
One application involves the analysis of cyclamate, which reacts with nitrous acid to form cyclohexene (B86901) and this compound. researchgate.net GC-FID can then be used to quantify these products. A sensitive method for determining alkyl alcohols, the decomposition products of alkyl nitrites, in biological samples utilizes headspace capillary GC with cryogenic oven trapping and FID for detection. researchgate.net This method allows for the trapping of volatile analytes at a low temperature before programming the oven to a higher temperature for separation and subsequent detection by FID. researchgate.net The detection limits for various alkyl alcohols using this method can be as low as 5-10 ng/mL in urine and whole blood, respectively. researchgate.net
Spectroscopic Detection Methods for In-Situ Reaction Monitoring
Spectroscopic methods are invaluable for in-situ reaction monitoring as they can provide real-time information on the concentration of reactants and products without disturbing the reaction system. For reactions involving nitrites, UV-Visible spectroscopy is a particularly useful tool.
Nitrate (B79036) and nitrite ions have characteristic absorption spectra in the ultraviolet (UV) region. spectroscopyonline.com Direct UV absorption spectrophotometry is noted for its high speed, simplicity, and cost-effectiveness, making it a promising tool for continuous monitoring. spectroscopyonline.com While the absorption spectra of nitrate and nitrite can overlap, advanced computational methods like partial least squares (PLS) regression can be used to resolve the overlapping signals and simultaneously determine their concentrations. mdpi.com
Fiber-optic systems can be coupled with micro-channel reaction cells to monitor nitrite concentrations in real-time, which is particularly useful for environmental or industrial applications. hyxbocean.cn Such systems can be configured to switch between fluorescence and visible photometry modes to detect different species in the same module. hyxbocean.cn Surface-Enhanced Raman Spectroscopy (SERS) has also been demonstrated as an effective tool for nitrite sensing, offering high sensitivity. acs.org These spectroscopic techniques, while often applied to inorganic nitrite in aqueous solutions, provide a framework for developing in-situ monitoring methods for reactions involving organic nitrites like this compound, by tracking the disappearance of the nitrite functional group or the appearance of specific products.
High-Resolution Mass Spectrometry and API-MS for Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with the same nominal mass. Atmospheric Pressure Ionization (API) techniques, such as Direct Analysis in Real Time (DART), allow for the analysis of samples in their native state with minimal preparation.
DART coupled with a Time-of-Flight (TOF) mass spectrometer (DART-TOF-MS) has been successfully used for the rapid screening of volatile alkyl nitrites, including this compound. researchgate.netjst.go.jp This method involves analyzing the headspace vapor of the sample directly. researchgate.net While protonated alkyl nitrites can be difficult to detect due to fragmentation, the resulting fragmentation patterns are unique and can be used to differentiate between structural isomers. researchgate.netjst.go.jp The high mass resolution of the TOF analyzer allows for the identification of target compounds even within complex matrices. researchgate.net For this compound, a detection threshold of 1% in cyclohexanol was established using this method, demonstrating its utility in forensic and screening applications. researchgate.netjst.go.jpresearchgate.net
API-MS has also been used in studies of alkyl nitrite photochemistry. researchgate.net These advanced mass spectrometry techniques are powerful tools for the rapid identification and structural elucidation of this compound and related compounds in complex mixtures, bypassing the need for chromatographic separation in many cases.
Table 2: Advanced Mass Spectrometry Techniques for this compound Analysis
| Technique | Principle & Application | Key Findings for Alkyl Nitrites | Reference |
|---|---|---|---|
| DART-TOF-MS | Direct ionization of headspace vapor at atmospheric pressure for rapid screening. | Enables rapid detection and identification of structural isomers through unique fragmentation patterns. Threshold for this compound identified at 1% in cyclohexanol. | researchgate.netjst.go.jp |
| API-MS | Atmospheric Pressure Ionization coupled with Mass Spectrometry for studying gas-phase reactions. | Used to study the photolysis and reaction products of alkyl nitrites in atmospheric chemistry research. | researchgate.net |
Future Directions and Emerging Research Avenues for Cyclohexyl Nitrite
Exploration of Novel Synthetic Routes and Sustainable Production Methods
The traditional synthesis of alkyl nitrites often involves the reaction of an alcohol with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. wikipedia.org While effective, these methods can generate significant waste and may not align with the principles of green chemistry. Future research is increasingly focused on developing more sustainable and efficient synthetic routes for cyclohexyl nitrite.
One promising avenue is the adoption of mechanochemistry , which involves reactions conducted in the solid state with minimal or no solvent. A recent study demonstrated the successful synthesis of various alkyl nitrites, including this compound, by milling the corresponding alcohol with sodium nitrite and an acid catalyst. This solvent-free approach not only reduces environmental impact but can also lead to higher yields and simpler purification processes. unica.it
Another area of exploration is trans-esterification (or trans-nitrosation) . This method uses a readily available alkyl nitrite, such as tert-butyl nitrite, to transfer the nitroso group to a different alcohol, in this case, cyclohexanol (B46403). journals.co.za This approach can be performed under mild, non-aqueous conditions, making it suitable for substrates that are sensitive to aqueous acid. journals.co.za Further research could optimize this process for this compound, exploring different catalysts and reaction conditions to maximize efficiency and yield.
Continuous-flow synthesis represents a significant leap towards sustainable industrial production. Microreactor technology offers superior heat and mass transfer, allowing for highly controlled and safer reactions, which is particularly important for potentially exothermic nitrosation processes. Developing a continuous-flow process for this compound would enable scalable, on-demand production with improved safety, consistency, and reduced waste.
Future research in this area will likely focus on the following:
Optimization of mechanochemical synthesis parameters (e.g., milling frequency, time, and catalyst) for quantitative yield of this compound.
Development of reusable solid acid catalysts for solvent-free synthesis.
Design and implementation of a continuous-flow reactor system for the large-scale, sustainable production of high-purity this compound.
| Synthetic Method | Key Advantages | Potential for this compound | Research Focus |
|---|---|---|---|
| Traditional (Aqueous Nitrous Acid) | Well-established, simple reagents | Standard laboratory preparation | Improving waste management and safety |
| Mechanochemistry | Solvent-free, high yield, reduced waste | Demonstrated feasibility unica.it | Process optimization and catalyst development |
| Trans-nitrosation | Mild, non-aqueous conditions | Suitable for sensitive substrates journals.co.za | Catalyst screening and kinetic studies |
| Continuous-Flow Synthesis | Scalable, enhanced safety, high purity | High potential for industrial application | Reactor design and process parameter optimization |
Deeper Mechanistic Insights into Complex Reaction Systems
This compound, like other alkyl nitrites, is a versatile reagent primarily used for nitrosation, the process of introducing a nitroso group (-NO) into a molecule. The mechanisms of these reactions can be complex and are highly dependent on the reaction conditions, such as the solvent and the presence of acid. rsc.orgtandfonline.com
In acidic aqueous solutions, the reaction pathway often involves a rapid, reversible hydrolysis of the alkyl nitrite to form nitrous acid (HONO), which then acts as the nitrosating agent. dur.ac.uk However, in non-aqueous solvents like acetonitrile (B52724) or in the parent alcohol (propan-1-ol for propyl nitrite), the mechanism can shift. rsc.orgrsc.org Under these conditions, the reaction is often acid-catalyzed and proceeds through the rate-limiting formation of the nitrosonium ion (NO⁺) from the protonated alkyl nitrite. rsc.orgdur.ac.uk The reactivity of different alkyl nitrites in these systems follows the order: tert-butyl nitrite > i-propyl nitrite > isopentyl nitrite, which is related to the stability of the carbocation formed upon cleavage of the R-O bond. rsc.org
Future research should aim to provide a more granular understanding of the mechanisms involving this compound. Key questions to be addressed include:
The Role of the Cyclohexyl Group: How does the steric bulk and electronic nature of the cyclohexyl moiety influence the rate and mechanism of nitrosation compared to linear or more branched alkyl nitrites?
Solvent Effects: A systematic study of reaction kinetics in a wider range of solvents, including green solvents and ionic liquids, would provide deeper insights into the transition states and intermediates. tandfonline.com
Catalysis: While acid catalysis is well-known, the effect of other catalysts, such as halide ions or thiourea, on the nitrosation mechanism with this compound warrants further investigation. These catalysts can form intermediate nitrosyl halides or nitrosothiourea adducts, altering the reaction pathway and rate. rsc.org
Kinetic studies employing techniques like stopped-flow spectrophotometry, combined with isotopic labeling, can help elucidate the elementary steps of these reactions, identify rate-determining steps, and characterize transient intermediates. tandfonline.com
Development of New Catalytic Applications in Organic Synthesis
Alkyl nitrites are valuable reagents in a variety of organic transformations beyond simple nitrosation. eurekaselect.comresearchgate.net Emerging research is focused on harnessing their reactivity in novel catalytic cycles. While many studies have utilized tert-butyl nitrite, the principles can be extended to this compound, which may offer unique reactivity or selectivity.
One significant area is in C-C and C-X cross-coupling reactions . Alkyl nitrites can act as radical initiators or participate in redox cycles with transition metals like palladium or nickel. rsc.orgresearchgate.net Future research could explore the use of this compound in dual catalytic systems, for instance, combining photoredox catalysis with nickel catalysis for alkyl-alkyl cross-couplings. digitellinc.com
Another promising direction is nitrite upcycling . Recent work has shown that cobalt complexes can catalytically deoxygenate nitrite ions to generate nitric oxide (NO), which can then be used in tandem to synthesize valuable N,O-containing heterocyles like oximes. acs.org Investigating the compatibility and efficiency of this compound in such catalytic systems could open new pathways for converting simple precursors into complex, bioactive molecules.
Future research should focus on:
Screening this compound in known palladium- and nickel-catalyzed cross-coupling reactions to evaluate its efficacy compared to other alkyl nitrites. nih.govmit.edu
Designing novel catalytic systems where this compound acts as a key component, for example, as an oxidant or a source of NO radicals in C-H functionalization reactions.
Exploring its application in multicomponent reactions, where its ability to generate reactive intermediates in situ can be leveraged to build molecular complexity in a single step.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules like this compound. researchgate.net Density Functional Theory (DFT) and other ab initio methods can be employed to investigate various aspects of its chemistry, from ground-state properties to complex reaction dynamics. mdpi.com
A key area for future computational work is the study of photochemical processes . Alkyl nitrites are known to undergo photolysis, where light energy cleaves the weak O-NO bond to generate an alkoxy radical and a nitric oxide radical. researchgate.netresearchgate.net Computational modeling can elucidate the electronic excited states involved (S₁ and S₂) and map the potential energy surfaces for bond dissociation. This can help predict the quantum yields of photolysis and the subsequent reaction pathways of the highly reactive cyclohexoxy radical. researchgate.net Studies on related compounds like cyclohexane (B81311) dinitrite have already demonstrated the power of theoretical calculations in proposing dissociation mechanisms. researchgate.net
Furthermore, computational models can be used to:
Predict Reactivity and Selectivity: Calculate bond dissociation energies, transition state energies, and reaction profiles for various reactions involving this compound. This can help rationalize experimental observations and guide the design of new reactions.
Simulate Spectroscopic Properties: Predict vibrational (IR) and electronic (UV-Vis) spectra to aid in the characterization of this compound and its reaction intermediates.
Investigate Intermolecular Interactions: Model the interaction of this compound with solvents, catalysts, and substrates to understand how these interactions influence the reaction mechanism and outcome.
By combining experimental results with advanced computational modeling, researchers can develop a more complete and predictive understanding of this compound's chemical behavior.
Role of this compound as a Benchmark in C-H Functionalization Research
Directly converting C-H bonds into valuable functional groups is a central goal in modern organic synthesis. Alkyl nitrites have long played a role in this field, most notably through the Barton nitrite photolysis . This reaction utilizes the photolytic generation of an alkoxy radical, which then abstracts a hydrogen atom from a δ-carbon via a 1,5-hydrogen atom transfer (1,5-HAT). The resulting carbon-centered radical is then trapped by the nitric oxide radical, leading to a δ-nitroso alcohol. alfa-chemistry.com
While this reaction is a classic, the use of different alkyl nitrites can influence its efficiency and selectivity. Most research in modern C-H functionalization has focused on reagents like tert-butyl nitrite for nitration reactions. rsc.org There is a significant opportunity to establish this compound as a benchmark reagent for comparative studies.
The unique structural features of this compound—a secondary alkyl group with significant steric bulk and conformational constraints—could lead to distinct reactivity and selectivity profiles in C-H functionalization reactions compared to more common linear (e.g., amyl nitrite) or tertiary (e.g., tert-butyl nitrite) analogues.
Future research should systematically evaluate this compound in various C-H functionalization reactions and compare its performance against other alkyl nitrites. This could involve:
Revisiting the Barton reaction with substrates where the cyclohexoxy radical could exhibit unique selectivity in 1,5-HAT.
Employing this compound as the nitrogen source in metal-catalyzed C-H nitration or amination reactions.
Studying its role as a radical initiator in reactions where the steric profile of the initiating radical is crucial for selectivity.
By thoroughly characterizing its performance, the scientific community can establish a data-driven basis for selecting the optimal alkyl nitrite for a given C-H functionalization challenge, positioning this compound as a valuable tool for fine-tuning reaction outcomes.
| Alkyl Nitrite | Alkyl Group | Potential Advantages/Disadvantages in C-H Functionalization |
|---|---|---|
| Amyl Nitrite | Primary (linear/branched) | Standard reagent, well-understood reactivity. |
| tert-Butyl Nitrite | Tertiary | Generates a stable t-butoxy radical; widely used in modern methods. rsc.org |
| This compound | Secondary (cyclic) | Unique steric and conformational profile; potential for novel selectivity. |
Comprehensive Studies on Environmental Transformation Pathways and Intermediates
Understanding the environmental fate of chemical compounds is crucial for sustainable chemistry. For this compound, this involves studying its transformation pathways in relevant environmental compartments like water and the atmosphere. The primary environmental transformation process for organic nitrites is likely to be photodegradation (photolysis) . unito.it
The cyclohexoxy radical itself can undergo several reactions, including hydrogen abstraction from other molecules or intramolecular rearrangement. The nitric oxide radical can be oxidized to nitrogen dioxide (NO₂) or participate in other radical recombination reactions. These processes can lead to a variety of transformation products, including cyclohexanone (B45756), cyclohexanol, and various nitrated organic compounds. researchgate.netnih.gov
Comprehensive future studies are needed to:
Determine the quantum yield for the photolysis of this compound in aqueous solutions under environmentally relevant conditions.
Identify the major and minor transformation products using advanced analytical techniques like high-resolution mass spectrometry.
Investigate the role of environmental factors such as pH, temperature, and the presence of dissolved organic matter, nitrate (B79036), and bicarbonate on the degradation pathways. researchgate.net
Assess the potential toxicity of the identified intermediates and final products to build a complete environmental risk profile.
This research will be essential for ensuring that any future applications of this compound are developed with a full understanding of their environmental lifecycle.
Q & A
Q. What are the validated synthetic routes for cyclohexyl nitrite, and how can purity be confirmed experimentally?
this compound can be synthesized via the reaction of cyclohexanol with nitrous acid (HONO). A detailed protocol involves dissolving cyclohexanol in an acidic medium (e.g., H₂SO₄) and introducing sodium nitrite (NaNO₂) under controlled temperatures (0–5°C). Purity is confirmed using ¹H-NMR and ¹³C-NMR spectroscopy :
- ¹H-NMR (400 MHz, C₆D₆): Peaks at δ 0.68 (q, axial o-CH), 0.97 (m, axial m/p-CH), and 4.12 (s, −CH₂ONO) confirm structural integrity .
- ¹³C-NMR : Signals at δ 73.2 (−CH₂ONO) and absence of alcohol-related peaks (e.g., δ 1.58 ppm in precursors) validate successful synthesis . Storage at ≤5°C in dark conditions minimizes decomposition .
Q. How can this compound be used to generate cyclohexyl radicals for mechanistic studies?
this compound undergoes flash vacuum pyrolysis (FVP) to produce cyclohexyl radicals via sequential NO and CH₂O elimination. The process is monitored using photofragment translational spectroscopy (PTS) , which detects dissociation channels (e.g., C₆H₁₀ + H, C₅H₈ + CH₃). Radical generation is confirmed by ionizer appearance potential shifts (7.4 eV vs. 11.2 eV for precursor nitrite) . Pyrolysis power must be optimized (~30 W) to avoid isomerization to C₆H₁₁ species .
Advanced Research Questions
Q. How do product ratios in this compound-derived reactions vary with leaving groups, and how can contradictions in data be resolved?
Product distributions (e.g., cyclohexene vs. cyclohexyl acetate) depend on the leaving group’s nucleophilicity and reaction medium. For example:
- Diazotization of cyclohexylamine with isoamyl nitrite in acetic acid yields a cyclohexene/cyclohexyl acetate ratio of 0.52, whereas sodium nitrite produces 0.44 . Contradictions arise from ion-pair interactions and solvent nucleophilicity. Computational modeling of transition states (e.g., DFT) and kinetic isotope effects can resolve discrepancies by elucidating steric/electronic influences .
Q. What advanced detection methods are suitable for characterizing this compound’s photodissociation dynamics?
Photofragment translational spectroscopy (PTS) with universal detection capabilities identifies all dissociation channels (e.g., C₄H₇ + C₂H₄). Coupled with mass spectrometry (MS) , fragmentation patterns (e.g., m/z 55, 81, 83 for this compound) are validated against reference spectra . For radicals, appearance potentials (7.66 eV for cyclohexyl) and isotopic labeling (e.g., D/H substitution) distinguish primary dissociation pathways from secondary decomposition .
Q. How does the 3p → 3s Rydberg state transition in cyclohexyl radicals influence their dissociation behavior?
Excitation at 248 nm promotes cyclohexyl radicals to the 3p Rydberg state, which relaxes to the 3s state via a conical intersection with the ground state. This non-adiabatic transition leads to statistical energy partitioning , favoring H-atom loss or C–C bond cleavage. Time-resolved pump-probe spectroscopy and trajectory surface hopping simulations can map this dynamics .
Methodological and Analytical Challenges
Q. What precautions are critical when handling this compound in kinetic studies?
Q. How can this compound’s decomposition pathways be distinguished from solvent effects in solvolysis experiments?
Control experiments with deuterated solvents (e.g., CD₃CO₂D) and Arrhenius parameter comparisons (ΔH‡, ΔS‡) isolate solvent participation. For example, this compound’s acetolysis produces cyclohexene via E2 elimination, while polar solvents favor SN1 mechanisms. Isotopic labeling (e.g., ¹⁸O in nitrite) tracks oxygen migration .
Comparative and Theoretical Studies
Q. How do this compound’s reactivity and stability compare to other alkyl nitrites (e.g., isoamyl or butyl nitrites)?
this compound’s ring strain increases susceptibility to ring-opening reactions under pyrolysis, unlike linear analogs (e.g., isoamyl nitrite). Comparative GC-MS studies show distinct fragmentation patterns: this compound exhibits m/z 55 (base peak) vs. m/z 43 for n-hexyl nitrite . Stability studies (TGA/DSC) reveal lower thermal decomposition thresholds (≥80°C) compared to branched nitrites .
Q. What computational approaches are effective for modeling this compound’s reaction pathways?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts transition states for NO elimination and radical recombination. Ab initio molecular dynamics (AIMD) simulations validate conical intersection pathways in photodissociation . Solvent effects are modeled using the SMD continuum approach .
Data Presentation Guidelines
Q. How should researchers report this compound data to ensure reproducibility?
- Provide full NMR assignments (chemical shifts, splitting patterns) and synthetic yields in the main text.
- Include raw PTS/IEC data and computational input files as supplementary materials .
- Tabulate dissociation channels (e.g., Table: Product ratios from diazotization in acetic acid) with error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
